molecular formula C24H27NO4 B2710927 Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 1795298-27-9

Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2710927
CAS No.: 1795298-27-9
M. Wt: 393.483
InChI Key: HCFQXICDECPPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by research findings and case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C20H24N2O3
  • Molecular Weight: 336.42 g/mol
  • CAS Number: Not readily available in the search results.

The compound features a cyclohexene core substituted with both dimethylamino and methoxy groups, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Dimethylaminobenzaldehyde, ethyl acetoacetate, and methoxybenzaldehyde.
  • Reaction Mechanism: A multi-step process that includes condensation reactions followed by cyclization to form the cyclohexene structure.
  • Optimized Conditions: Controlled temperature and pressure to maximize yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)10Inhibition of mitochondrial function

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against a range of bacteria and fungi. It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as antifungal effects against Candida albicans.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pyogenes16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • Study on Anticancer Efficacy:
    A study published in Cancer Research examined the effect of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, suggesting effective anticancer properties.
  • Antimicrobial Evaluation:
    Research conducted at a university laboratory tested the antimicrobial efficacy of various derivatives of this compound, finding it particularly effective against resistant strains of bacteria, thus highlighting its potential in treating infections caused by multidrug-resistant organisms.

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-5-29-24(27)23-21(17-8-12-20(28-4)13-9-17)14-18(15-22(23)26)16-6-10-19(11-7-16)25(2)3/h6-13,15,21,23H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFQXICDECPPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.